4-Chloro-6-(trifluoromethoxy)nicotinic acid
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Overview
Description
4-Chloro-6-(trifluoromethoxy)nicotinic acid is a chemical compound with the molecular formula C7H3ClF3NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 4 and 6 of the pyridine ring are substituted with a chlorine atom and a trifluoromethoxy group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable nicotinic acid derivative is reacted with a chlorinating agent and a trifluoromethoxylating reagent under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-6-(trifluoromethoxy)nicotinic acid may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(trifluoromethoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom can be substituted with other nucleophiles in S_NAr reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Chloro-6-(trifluoromethoxy)nicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(trifluoromethyl)nicotinic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
6-(Trifluoromethoxy)nicotinic acid: Lacks the chlorine atom at position 4.
Uniqueness
4-Chloro-6-(trifluoromethoxy)nicotinic acid is unique due to the presence of both chlorine and trifluoromethoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H3ClF3NO3 |
---|---|
Molecular Weight |
241.55 g/mol |
IUPAC Name |
4-chloro-6-(trifluoromethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3ClF3NO3/c8-4-1-5(15-7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14) |
InChI Key |
RVZUICDSMNSYHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1OC(F)(F)F)C(=O)O)Cl |
Origin of Product |
United States |
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